molecular formula C20H18Cl2FN3O2 B5226343 1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione

1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione

Número de catálogo: B5226343
Peso molecular: 422.3 g/mol
Clave InChI: GBYRDWDZZPYLTJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione, commonly known as "FLAP inhibitor," is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. FLAP inhibitor is a promising drug candidate for the treatment of various inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.

Mecanismo De Acción

FLAP inhibitor works by inhibiting the activity of 5-lipoxygenase-activating protein (FLAP), which is an essential component of the arachidonic acid pathway. The arachidonic acid pathway is responsible for the production of leukotrienes, which are potent inflammatory mediators. By inhibiting FLAP, FLAP inhibitor reduces the production of leukotrienes, thereby reducing inflammation.
Biochemical and Physiological Effects
FLAP inhibitor has been shown to have several biochemical and physiological effects. In preclinical studies, FLAP inhibitor has been shown to reduce the production of leukotrienes and other inflammatory mediators. Moreover, FLAP inhibitor has been shown to reduce airway hyperresponsiveness and improve lung function in animal models of asthma and 1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of FLAP inhibitor for lab experiments is its specificity. FLAP inhibitor specifically targets FLAP, which is an essential component of the arachidonic acid pathway. Moreover, FLAP inhibitor has been shown to have a synergistic effect when used in combination with corticosteroids, which are commonly used to treat asthma and 1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione.
One of the limitations of FLAP inhibitor for lab experiments is its solubility. FLAP inhibitor has poor solubility in water, which can make it challenging to administer in animal studies. Moreover, FLAP inhibitor has a relatively short half-life, which can limit its effectiveness in some applications.

Direcciones Futuras

There are several future directions for the research on FLAP inhibitor. One of the major areas of research is the development of more potent and selective FLAP inhibitors. Moreover, the combination of FLAP inhibitor with other anti-inflammatory drugs is an area of active research. Furthermore, the potential applications of FLAP inhibitor in other inflammatory diseases, such as rheumatoid arthritis, are also being explored.

Métodos De Síntesis

The synthesis of FLAP inhibitor involves several steps, including the condensation of 3,5-dichlorobenzoyl chloride with piperazine and the subsequent reaction of the resulting product with 4-fluorophenylhydrazine. The final step involves the cyclization of the resulting compound with ethyl acetoacetate to produce the desired product.

Aplicaciones Científicas De Investigación

FLAP inhibitor has been extensively studied for its potential therapeutic applications in various inflammatory diseases. One of the major research areas is the treatment of asthma and 1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione. FLAP inhibitor has been shown to reduce inflammation and improve lung function in preclinical studies. Moreover, FLAP inhibitor has been shown to have a synergistic effect when used in combination with corticosteroids, which are commonly used to treat asthma and this compound.

Propiedades

IUPAC Name

1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2FN3O2/c21-13-9-14(22)11-17(10-13)26-19(27)12-18(20(26)28)25-7-5-24(6-8-25)16-3-1-15(23)2-4-16/h1-4,9-11,18H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYRDWDZZPYLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.